3-Phosphanylbenzene-1-diazonium hydrogen sulfate
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Overview
Description
3-Phosphanylbenzene-1-diazonium hydrogen sulfate is an organophosphorus compound that contains a diazonium group attached to a benzene ring, with a phosphanyl group (–PH₂) and a hydrogen sulfate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phosphanylbenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 3-aminobenzenephosphine. The process begins with the reaction of 3-aminobenzenephosphine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt. The reaction is carried out at low temperatures to stabilize the diazonium ion. The resulting diazonium salt is then treated with sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves similar diazotization reactions but on a larger scale. The process is carefully controlled to ensure the stability of the diazonium ion and to prevent decomposition. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phosphanylbenzene-1-diazonium hydrogen sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The diazonium ion can couple with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding arylamine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines are typical coupling partners.
Reduction Reactions: Reducing agents such as hypophosphorous acid or ascorbic acid are used.
Major Products Formed
Substitution Reactions: Aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds.
Reduction Reactions: Arylamines.
Scientific Research Applications
3-Phosphanylbenzene-1-diazonium hydrogen sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phosphanylbenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions depending on the conditions and reagents used. In substitution reactions, the diazonium ion is replaced by a nucleophile, releasing nitrogen gas. In coupling reactions, the diazonium ion forms a bond with an aromatic compound, creating an azo linkage .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: Similar diazonium compound but with a chloride counterion.
Benzenediazonium tetrafluoroborate: Another diazonium compound with a tetrafluoroborate counterion.
Uniqueness
The hydrogen sulfate counterion also provides different solubility and stability properties compared to other diazonium salts .
Properties
CAS No. |
63578-58-5 |
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Molecular Formula |
C6H7N2O4PS |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
hydrogen sulfate;3-phosphanylbenzenediazonium |
InChI |
InChI=1S/C6H6N2P.H2O4S/c7-8-5-2-1-3-6(9)4-5;1-5(2,3)4/h1-4H,9H2;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
XEUBYQSZMHWVEN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)P)[N+]#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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